molecular formula C19H15N3O3 B7692792 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

Cat. No.: B7692792
M. Wt: 333.3 g/mol
InChI Key: OMPKCPTVMUUVTP-UHFFFAOYSA-N
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Description

3-(5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a methoxyphenyl group, an oxadiazole ring, and a quinolinol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, 3-methoxybenzohydrazide can react with an appropriate carboxylic acid derivative to form the oxadiazole ring.

  • Quinoline Synthesis: : The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

  • Coupling Reactions: : The final step involves coupling the oxadiazole derivative with the quinoline derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

  • Reduction: : Reduction reactions can target the oxadiazole ring or the quinoline core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroquinoline compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structural features suggest it could be developed into drugs targeting specific enzymes or receptors involved in diseases such as cancer or bacterial infections.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, given its conjugated system and potential for functionalization.

Mechanism of Action

The mechanism of action of 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring and quinoline core can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its biological activity. These interactions can modulate the activity of target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-(5-Phenyl-1,2,4-oxadiazol-3-yl)quinolin-2-ol: Lacks the methoxy group, which may affect its biological activity and solubility.

    3-(5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol: Similar structure but with a different substitution pattern on the phenyl ring.

    3-(5-(3-Methoxyphenyl)-1,2,4-thiadiazol-3-yl)-7-methylquinolin-2-ol: Contains a thiadiazole ring instead of an oxadiazole ring, which can influence its reactivity and biological properties.

Uniqueness

The presence of the methoxy group in 3-(5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol enhances its solubility and may improve its interaction with biological targets. The combination of the oxadiazole ring and quinoline core provides a unique scaffold that can be further modified to enhance its properties for specific applications.

Properties

IUPAC Name

3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O3/c1-11-6-7-12-10-15(18(23)20-16(12)8-11)17-21-19(25-22-17)13-4-3-5-14(9-13)24-2/h3-10H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPKCPTVMUUVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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